molecular formula C12H15FN2O B2704631 N-(3-Fluorophenyl)piperidine-4-carboxamide CAS No. 1016532-14-1

N-(3-Fluorophenyl)piperidine-4-carboxamide

Cat. No.: B2704631
CAS No.: 1016532-14-1
M. Wt: 222.263
InChI Key: HNNMQLDQZGAIOZ-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by a fluorophenyl group at the 3-position of the aromatic ring. Its molecular formula is C₁₂H₁₅FN₂O (molecular weight: 222.26 g/mol), with a SMILES representation of C1CNCCC1C(=O)NC2=CC(=CC=C2)F. The compound exists as a hydrochloride salt (CID 18071852), enhancing its solubility for pharmacological applications .

Its structural simplicity distinguishes it from more complex derivatives, offering advantages in synthetic accessibility and pharmacokinetic optimization.

Properties

IUPAC Name

N-(3-fluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-10-2-1-3-11(8-10)15-12(16)9-4-6-14-7-5-9/h1-3,8-9,14H,4-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNMQLDQZGAIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorophenyl)piperidine-4-carboxamide typically involves the reaction of 3-fluoroaniline with piperidine-4-carboxylic acid. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane or dimethylformamide, and the reaction is performed at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block : This compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
  • Reagent : It is utilized in various organic reactions, providing a pathway for the development of new chemical entities.

Biology

  • Biological Interactions : N-(3-Fluorophenyl)piperidine-4-carboxamide has been studied for its interactions with biological targets, including enzymes and receptors. Its fluorophenyl group enhances binding affinity, making it a candidate for further biological exploration.

Medicine

  • Therapeutic Potential : Research indicates potential therapeutic properties such as anti-inflammatory and analgesic effects. For instance, derivatives of this compound have shown significant antagonistic activity against neurokinin-3 receptors (NK3R), which may be relevant for treating anxiety and depression.

Industry

  • Material Development : The compound is also explored in the development of new materials and as an intermediate in pharmaceutical production processes, highlighting its industrial relevance.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeEffectivenessReference
Enzyme InhibitionModerate to High
Receptor BindingHigh Affinity
Antiviral ActivityInhibition of SARS-CoV

Case Study 1: NK3R Antagonism

A study evaluating various piperidine derivatives found that this compound exhibited promising antagonistic activity against NK3R. The compound's IC50 values indicated effective inhibition compared to other tested analogs, suggesting its potential as a therapeutic agent for disorders linked to neurokinin signaling.

Case Study 2: Antiviral Potential

In another investigation, derivatives of this compound were tested against the papain-like protease (PLpro) from SARS-CoV. Results demonstrated that these compounds could effectively inhibit viral replication pathways, presenting a novel approach for antiviral drug development.

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The piperidine ring provides structural stability and contributes to the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Similar Piperidine-4-carboxamide Derivatives

Anti-Angiogenic Derivatives
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide (): Structural Features: Incorporates a pyridinylpyrimidinylamino group on the phenyl ring. Activity: Derivatives (e.g., 10a, 10b, 12b) exhibit potent antiangiogenic and DNA cleavage activity, attributed to sulfonyl chloride modifications enhancing target engagement.
Antiviral and CCR5 Antagonists
  • TAK-220 ():
    • Structural Features : Contains a carbamoylbenzyl group on the piperidine ring.
    • Activity : High CCR5 binding affinity (IC₅₀ = 3.5 nM) and anti-HIV-1 activity (EC₅₀ = 1.1 nM), driven by improved metabolic stability.
    • Comparison : The carbamoyl group in TAK-220 enhances metabolic stability compared to the 3-fluorophenyl analog, which may have shorter half-life but better bioavailability due to lower molecular weight (222 vs. ~600 g/mol).
Kinase Inhibitors
  • AZD5363 (): Structural Features: Pyrrolopyrimidine substituent and chlorophenyl group. Activity: Potent Akt kinase inhibition (IC₅₀ < 10 nM) and oral bioavailability, attributed to the heterocyclic system.

Pharmacokinetic and Physicochemical Properties

Molecular Properties Influencing Bioavailability ():
  • N-(3-Fluorophenyl)piperidine-4-carboxamide :

    • Rotatable Bonds : ~4 (favorable for absorption).
    • Polar Surface Area (PSA) : ~50 Ų (estimated), well below the 140 Ų threshold for good oral bioavailability.
    • Molecular Weight : 222 g/mol, within the optimal range (<500).
  • Comparison with TAK-220 :

    • TAK-220’s higher molecular weight (~600 g/mol) and carbamoyl group increase metabolic stability but may reduce absorption efficiency.

Biological Activity

N-(3-Fluorophenyl)piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a piperidine ring substituted with a 3-fluorophenyl group and a carboxamide functional group. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to various biological targets, which is crucial for its pharmacological effects.

The mechanism of action of this compound involves interactions with specific molecular targets such as receptors and enzymes. The fluorophenyl group increases binding affinity, while the piperidine ring contributes to structural stability. The carboxamide group may participate in hydrogen bonding, further stabilizing the compound's interaction with its targets.

Biological Activities

  • Enzyme Inhibition :
    • This compound has been investigated for its potential to inhibit various enzymes, including those involved in metabolic pathways. For instance, studies have shown that modifications to the piperidine structure can enhance enzyme inhibition potency .
  • Receptor Binding :
    • The compound has been evaluated for its binding affinity to several receptors, including neurokinin receptors. Research indicates that derivatives of piperidine compounds can exhibit significant antagonistic activity against neurokinin-3 receptors (NK3R), which may have implications in treating conditions like anxiety and depression .
  • Antiviral Activity :
    • Recent findings suggest that piperidine-containing compounds, including this compound, may inhibit viral proteases such as those from coronaviruses. This highlights the potential for developing antiviral therapies based on this scaffold .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
Enzyme InhibitionModerate to High ,
Receptor BindingHigh Affinity ,
Antiviral ActivityInhibition of SARS-CoV

Case Study: NK3R Antagonism

A study evaluating various piperidine derivatives found that this compound exhibited promising antagonistic activity against NK3R. The compound's IC50 values indicated effective inhibition compared to other tested analogs, suggesting its potential as a therapeutic agent for disorders linked to neurokinin signaling .

Case Study: Antiviral Potential

In another investigation, derivatives of this compound were tested against the papain-like protease (PLpro) from SARS-CoV. Results showed that these compounds could effectively inhibit viral replication pathways, presenting a novel approach for antiviral drug development .

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